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Compound Focus: Orelabrutinib

CAS No.: 1655504-04-3

Cat. No.: S538198

This guide provides a structured overview of the bleeding risk associated with erelabrutinib, drawing on

available clinical and preclinical data to support your experimental planning and risk assessment.
FAQ 1: What is the clinical incidence and severity of bleeding events with orelabrutinib?

Available clinical trial data suggests that erelabrutinib is not associated with a high incidence of significant

bleeding events. The table below summarizes key safety findings:

Reported
Trial Population Bleeding- Severity & Details Citation
Related Events

Relapsed/Refractory Mantle  Not specifically Common AEs (>20%) were [1]
Cell Lymphoma (MCL) reported among thrombocytopenia, upper respiratory tract
(n=106) common AEs infection, neutropenia. No fatal

treatment-related AEs reported [1].

Primary Immune No treatment- All treatment-related AEs were Grade 1 [2]
Thrombocytopenia (ITP) related bleeding or 2. No serious TRAEs or
(n=33) events discontinuations due to TRAEs [2].

FAQ 2: What is the proposed mechanism for the low bleeding risk?
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The low incidence of bleeding is hypothetically attributed to orelabrutinib's high selectivity for BTK.

¢ High Selectivity Profile: Preclinical kinase screening against a panel of 456 kinases showed that
orelabrutinib, at a concentration of 1 pM, significantly inhibited BTK (>90%) but had minimal off-
target binding [1]. This high specificity is believed to reduce interference with other signaling
pathways, such as those involving collagen receptors in platelets, which are crucial for hemostasis
and are more commonly affected by less selective BTK inhibitors [3].

¢ Mechanism Visualization: The following diagram illustrates the targeted pathway and the
hypothesized basis for its improved safety profile.
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Experimental Protocol: In-Vitro Assessment of Platelet Toxicity

To empirically evaluate the potential bleeding risk of a compound, you can assess its effects on platelet
function and viability. The following protocol is adapted from general principles and specific methodologies

used in orelabrutinib combination studies [3].
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e Objective: To evaluate the effect of a BTK inhibitor on human platelet activation and apoptosis in
vitro.
e Materials:

o Test Compounds: Orelabrutinib (InnoCare [3]); comparator BTK inhibitors (e.g., Ibrutinib).
Prepare stock solutions in DMSO.

o Biological Material: Washed human platelets from healthy donors or platelet-rich plasma
(PRP).

o Key Reagents:

= Agonists: Collagen-related peptide (CRP), ADP, Thrombin.
= Antibodies: Anti-P-selectin (CD62P) antibody, Annexin V-FITC, Propidium lodide (PI).
= Equipment: Flow cytometer, platelet aggregometer, water bath or incubator (37°C).

¢ Methodology:

o Platelet Preparation & Treatment: Isolate platelets and resuspend in a suitable buffer. Aliquot
platelets into tubes and pre-incubate with varying concentrations of orelabrutinib, comparator
drugs, or vehicle control (DMSO) for 1-2 hours at 37°C.

o Activation Assay (Flow Cytometry):

= Stimulate pre-treated platelets with different agonists (e.g., CRP) for a set time.
= Fix the platelets and stain with anti-CD62P antibody (marker for alpha-granule release).
= Analyze by flow cytometry. Report results as % CD62P-positive platelets.

o Apoptosis Assay (Flow Cytometry):

= Incubate pre-treated platelets without stimulation for a longer duration (e.g., 4-18 hours)
to study spontaneous apoptosis.

= Stain with Annexin V-FITC (binds to phosphatidylserine exposure) and Pl (marks dead
cells).

= Analyze by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late
apoptotic/necrotic (Annexin V+/Pl+), and viable (Annexin V-/Pl-) populations.

o Data Analysis: Use statistical tests (e.g., one-way ANOVA) to compare the effects of different
drug treatments on platelet activation and apoptosis markers relative to the vehicle control.

Key Takeaways for Researchers

¢ Clinical Evidence: Current data from trials in MCL and ITP patients indicate that orelabrutinib has a
low and manageable bleeding risk profile, with no major safety signals reported [1] [2].

¢ Hypothesized Mechanism: The high kinase selectivity of orelabrutinib is the leading theory for its
reduced off-target effects, potentially leading to better preservation of platelet function compared to
less selective BTK inhibitors [1] [3].

e Experimental Approach: The provided in-vitro protocol offers a methodology to directly test and
compare the platelet toxicity of BTK inhibitors in a controlled setting.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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